molecular formula C10H14Cl2 B12625740 (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene CAS No. 917987-33-8

(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B12625740
CAS No.: 917987-33-8
M. Wt: 205.12 g/mol
InChI Key: YSFWVIVMRZBUEI-SNVBAGLBSA-N
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Description

(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene is an organic compound that features a cyclohexene ring substituted with chloromethyl and chloropropenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the chlorination of a suitable cyclohexene precursor. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the target compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the chloromethyl and chloropropenyl groups to their respective alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

(4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (4S)-1-(Bromomethyl)-4-(3-bromoprop-1-en-2-yl)cyclohex-1-ene: Similar structure but with bromine atoms instead of chlorine.

    (4S)-1-(Hydroxymethyl)-4-(3-hydroxyprop-1-en-2-yl)cyclohex-1-ene: Hydroxyl groups instead of chlorine atoms.

    (4S)-1-(Methoxymethyl)-4-(3-methoxyprop-1-en-2-yl)cyclohex-1-ene: Methoxy groups instead of chlorine atoms.

Uniqueness: The presence of chlorine atoms in (4S)-1-(Chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohex-1-ene imparts unique reactivity and properties compared to its analogs. Chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

917987-33-8

Molecular Formula

C10H14Cl2

Molecular Weight

205.12 g/mol

IUPAC Name

(4S)-1-(chloromethyl)-4-(3-chloroprop-1-en-2-yl)cyclohexene

InChI

InChI=1S/C10H14Cl2/c1-8(6-11)10-4-2-9(7-12)3-5-10/h2,10H,1,3-7H2/t10-/m1/s1

InChI Key

YSFWVIVMRZBUEI-SNVBAGLBSA-N

Isomeric SMILES

C=C(CCl)[C@H]1CCC(=CC1)CCl

Canonical SMILES

C=C(CCl)C1CCC(=CC1)CCl

Origin of Product

United States

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